MDM2-p53 Inhibition Scaffold Baseline: Unsubstituted Benzoate Analog EC₅₀ = 10 nM Establishes Target Engagement Potential
The unsubstituted benzoate analog (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate (CID 7150639, MLS000680115) was tested in a quantitative fluorescence polarization assay against recombinant human MDM2 (E3 ubiquitin-protein ligase) and exhibited an EC₅₀ of 10 nM [1]. This assay was part of the NIH Molecular Library Screening Center Network (MLSCN) conducted at the Penn Center for Molecular Discovery (PCMD) under Assay Provider Brent Stockwell (Columbia University). The target compound, (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-chlorobenzoate, shares the identical 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-ol core scaffold and ester linkage but incorporates a 3-chloro substituent on the benzoyl ring. No direct MDM2 binding data for the 3-chlorobenzoate derivative have been publicly deposited; however, the scaffold baseline demonstrates that this chemotype engages the MDM2-p53 binding interface at nanomolar concentrations. The 3-chloro substitution is expected to modulate potency through altered electrostatic complementarity with the MDM2 His96 residue and hydrophobic pocket interactions [2].
| Evidence Dimension | MDM2 binding affinity (EC₅₀) |
|---|---|
| Target Compound Data | Not directly determined in public domain; scaffold baseline established by unsubstituted analog |
| Comparator Or Baseline | (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate (CID 7150639): EC₅₀ = 10 nM against human MDM2 |
| Quantified Difference | Scaffold baseline EC₅₀ = 10 nM; 3-Cl derivative potency remains to be experimentally quantified |
| Conditions | Fluorescence polarization assay; recombinant human His-tagged MDM2 (amino acids 1–118); p53-based PMDM6-F probe; 15 min incubation; MLSCN/PCMD protocol |
Why This Matters
The 10 nM scaffold-level MDM2 potency provides a quantitative benchmark for procurement; researchers evaluating this compound for p53-pathway studies can reference this baseline while recognizing that the 3-chloro substitution may confer differentiated binding kinetics or selectivity relative to the unsubstituted parent.
- [1] BindingDB. BDBM43437: (6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) benzoate (MLS000680115/SMR000324732/cid_7150639). Affinity Data: EC50 10 nM, Target: E3 ubiquitin-protein ligase Mdm2 (Homo sapiens). Assay: MLSCN Penn Center for Molecular Discovery (PCMD). Deposited 2011-05-21. View Source
- [2] Zhao Y, Aguilar A, Bernard D, Wang S. Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. J Med Chem. 2015;58(3):1038-1052. doi:10.1021/jm501092z. (Review describing key MDM2 binding pocket residues including His96 and hydrophobic subpockets.) View Source
